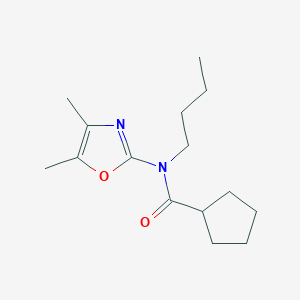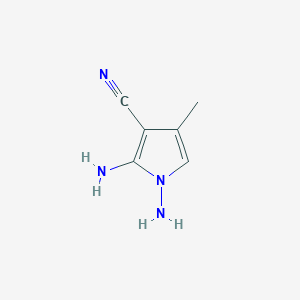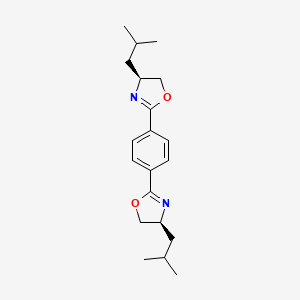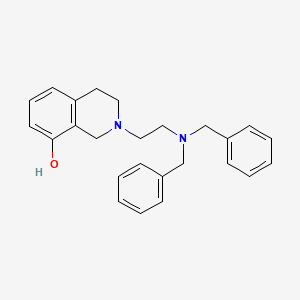
4-Phenylpyrogallol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylpyrogallol is an organic compound belonging to the phenol family. It is characterized by the presence of a phenyl group attached to the pyrogallol structure, which consists of a benzene ring with three hydroxyl groups at positions 1, 2, and 3. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenylpyrogallol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the coupling of pyrogallol with diazotized p-aminoacetanilide in a regulated pH medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability.
化学反应分析
Types of Reactions: 4-Phenylpyrogallol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In alkaline solutions, this compound can undergo oxidation, leading to the formation of hydroxy-o-quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.
科学研究应用
4-Phenylpyrogallol has a wide range of applications in scientific research:
作用机制
The mechanism by which 4-Phenylpyrogallol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to quench free radicals and prevent oxidative damage to cellular components . The exact molecular targets and pathways involved in its antimicrobial and anticancer activities are still under investigation.
相似化合物的比较
Pyrogallol (1,2,3-Trihydroxybenzene): A simpler analog of 4-Phenylpyrogallol, known for its use in photography and as an oxygen absorber.
Phloroglucinol (1,3,5-Trihydroxybenzene): Another phenol derivative with similar antioxidant properties.
Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its reactivity and potential applications compared to its simpler analogs. This structural modification allows for more diverse chemical reactions and broader applications in various fields.
属性
CAS 编号 |
3934-76-7 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |
InChI 键 |
XRBNDLYHPCVYGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)




![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)

![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)

